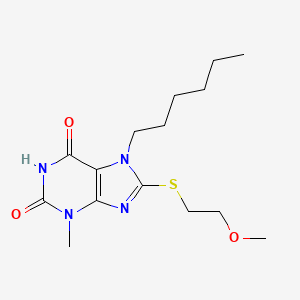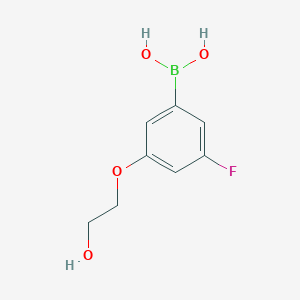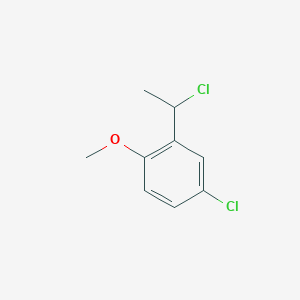![molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1](/img/no-structure.png)
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazoline derivatives, including those with specific substitutions like 6,7-dimethoxy groups, have been extensively studied for their versatile chemical properties and potential in synthesizing pharmaceutically active compounds. For instance, the synthesis of quinazoline derivatives through methods involving cyclization, chlorination, and substitution has been reported, highlighting the efficiency and scalability of these processes for large-scale production. These methods are crucial for developing new drugs, providing a foundation for further pharmacological exploration (Bänziger et al., 2000).
Biological Activities and Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Research has shown that specific quinazoline derivatives have promising antimicrobial activities against various pathogens, suggesting their potential as antimicrobial agents. Moreover, the anti-inflammatory and analgesic properties of these compounds have been investigated, indicating their potential in treating pain and inflammation (Dash et al., 2017).
Antitubercular Activity
The screening of 4-anilinoquinazoline derivatives has identified novel inhibitors of Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory activity. This suggests the potential of quinazoline derivatives in developing new antitubercular drugs, which is crucial for combating tuberculosis, a major global health challenge (Asquith et al., 2019).
Catalytic and Synthetic Applications
Quinazoline derivatives are also explored for their catalytic applications in organic synthesis. For example, the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates the versatility of these compounds in green chemistry and sustainable chemical practices. Such applications highlight the importance of quinazoline derivatives in facilitating environmentally friendly chemical reactions (Patil et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methoxybenzaldehyde to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid. This intermediate is then reacted with thiourea to form the target compound.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "2-methoxybenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: 2-amino-3-methoxybenzoic acid is reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to form 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by recrystallization to obtain the pure compound." ] } | |
Número CAS |
902579-15-1 |
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.43 |
Nombre IUPAC |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
Clave InChI |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)



![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
